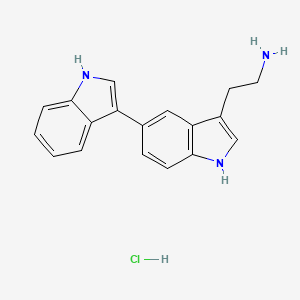
Indole, 5-(3-indolyl)-3-(aminoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride, often involves multi-step reactions. One common method involves the use of p-toluenesulfonic acid in toluene, which can yield various indole products . Another approach includes the use of triethylamine or N,N-dimethylaminopyridine (DMAP) as catalysts to improve the yield of the desired product .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indole-3-ethanol.
Scientific Research Applications
2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride: Similar structure but with a chlorine substituent.
5-Methoxytryptamine: Contains a methoxy group instead of an indole moiety.
Tryptamine: A simpler structure with a single indole ring.
Uniqueness
2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine hydrochloride is unique due to its dual indole structure, which can confer distinct biological and chemical properties compared to other indole derivatives. This structural complexity can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
70753-13-8 |
|---|---|
Molecular Formula |
C18H18ClN3 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-[5-(1H-indol-3-yl)-1H-indol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H17N3.ClH/c19-8-7-13-10-20-18-6-5-12(9-15(13)18)16-11-21-17-4-2-1-3-14(16)17;/h1-6,9-11,20-21H,7-8,19H2;1H |
InChI Key |
CSLJLRDBQVNEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC4=C(C=C3)NC=C4CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















